REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].C(O/[CH:12]=[C:13](/[C:19](=O)[C:20]([F:23])([F:22])[F:21])\[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.CCOC(C)=O.C([O-])(O)=O.[Na+]>C1COCC1.[Cl-].[Na+].O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[N:1]1[C:19]([C:20]([F:21])([F:22])[F:23])=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]=[N:2]1 |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)O\C=C(/C(=O)OCC)\C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
73 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
C(C)O\C=C(/C(=O)OCC)\C(C(F)(F)F)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-33.5 °C
|
Type
|
CUSTOM
|
Details
|
stirring at −33.5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flush
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
averaged −34° C.
|
Type
|
CUSTOM
|
Details
|
never exceeded −31° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
stirring at −30° C.
|
Type
|
WAIT
|
Details
|
was continued for 11 min
|
Duration
|
11 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with sat. aq. NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an orange viscous oil
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1N=CC(=C1C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |